molecular formula C12H21NO3 B1378955 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole CAS No. 1419101-49-7

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole

Cat. No.: B1378955
CAS No.: 1419101-49-7
M. Wt: 227.3 g/mol
InChI Key: JOQARDREEYWBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving hydroxy and Boc-protected amine groups.

    Medicine: Research into potential therapeutic applications, such as drug development and design, may involve this compound.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The hydroxy group and Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in various environments .

Comparison with Similar Compounds

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its hydroxy group and Boc-protected amine group, which provide distinct chemical properties and versatility in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQARDREEYWBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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